3-Chloro-1,1,1,2,2,3-hexafluoropropane
Description
Contextualization within Fluorinated Organic Chemistry
Organofluorine chemistry is a specialized field that studies the properties and applications of compounds containing carbon-fluorine bonds. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity and small size lead to strong, stable C-F bonds, which can enhance thermal stability and chemical inertness in the resulting molecule. mdpi.com In the context of chlorinated hexafluoropropanes, the presence of six fluorine atoms creates a molecule with a unique electronic profile and steric environment. These characteristics make them valuable in research areas exploring solvents, refrigerants, and intermediates for the synthesis of other fluorinated molecules. researchgate.netwikipedia.org The specific properties of fluorinated compounds like 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) have led to their use in applications ranging from fire suppression agents to specialized heat transfer media. wikipedia.orgguidechem.com
Historical Trajectories of Research on Chlorinated Fluorocarbons and their Derivatives
The history of chlorinated fluorocarbons (CFCs) and their derivatives is deeply connected to major industrial and environmental developments of the 20th century. In the 1930s, chemists developed CFCs, such as dichlorodifluoromethane (B179400) (Freon-12), as safe, non-toxic, and non-flammable refrigerants to replace hazardous materials like ammonia (B1221849) and sulfur dioxide. researchgate.netgoogle.com Their stability and volatility led to widespread use not only in refrigeration and air conditioning but also as propellants in aerosols and as blowing agents for foams. google.comkhanacademy.org
Structural Isomerism within Chlorohexafluoropropane Architectures: A Research Perspective
Isomers are compounds that have the same molecular formula but different arrangements of atoms. areacooling.com For the molecular formula C₃HClF₆, several structural isomers exist, differing in the placement of the hydrogen and chlorine atoms on the three-carbon propane (B168953) chain. This isomerism is a critical area of research, as the specific position of the atoms significantly influences the molecule's physical properties and reactivity.
The placement of the single chlorine atom on the propane backbone gives rise to distinct positional isomers. The three isomers specified are structurally unique, leading to different physicochemical properties.
3-Chloro-1,1,1,2,2,3-hexafluoropropane (B143813) (CF₃-CF₂-CHFCl): The subject of this article. The chlorine atom is located on the third carbon.
2-Chloro-1,1,1,3,3,3-hexafluoropropane (CF₃-CHCl-CF₃): In this isomer, the chlorine atom is attached to the central carbon atom. nih.gov It is also known by the designation HCFC-226ca. nih.govnoaa.gov
1-Chloro-1,1,2,2,3,3-hexafluoropropane (B3392410) (CClF₂-CF₂-CHF₂): Here, the chlorine is on a terminal carbon, but the fluorine distribution differs from the 3-chloro isomer. It is also known as HCFC-226ea.
The fundamental properties of these isomers are summarized in the table below. Research into the synthesis of such compounds often involves the fluorination of chlorinated precursors, such as the reaction of 1,1,1,3,3-pentachloropropane (B1622584) with hydrogen fluoride (B91410). google.com
| Property | This compound | 2-Chloro-1,1,1,3,3,3-hexafluoropropane | 1-Chloro-1,1,2,2,3,3-hexafluoropropane |
|---|---|---|---|
| Molecular Formula | C₃HClF₆ epa.gov | C₃HClF₆ nih.gov | C₃HClF₆ |
| Molecular Weight (g/mol) | 186.48 epa.gov | 186.48 nih.gov | 186.483 |
| CAS Number | Data Not Widely Available | 431-87-8 nih.govchemsynthesis.com | 422-55-9 |
| Boiling Point | Data Not Available | 14.1 °C chemsynthesis.com | ~33-34 °C |
| Melting Point | Data Not Available | -119.6 °C chemsynthesis.com | Data Not Available |
Stereoisomers are molecules with the same molecular formula and connectivity but a different spatial arrangement of atoms. libretexts.org A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. utexas.edu The most common source of chirality in organic molecules is a chiral center, which is a carbon atom bonded to four different groups. utexas.edu
An analysis of the three positional isomers reveals important differences in their potential for stereoisomerism:
This compound (CF₃-CF₂-CHFCl) : This molecule is chiral. The third carbon atom (C-3) is bonded to four distinct groups: a hydrogen atom (H), a chlorine atom (Cl), a fluorine atom (F), and a pentafluoroethyl group (-CF₂CF₃). Because of this chiral center, the molecule exists as a pair of non-superimposable mirror images called enantiomers. libretexts.org These are designated as (R)-3-chloro-1,1,1,2,2,3-hexafluoropropane and (S)-3-chloro-1,1,1,2,2,3-hexafluoropropane.
2-Chloro-1,1,1,3,3,3-hexafluoropropane (CF₃-CHCl-CF₃) : This molecule is achiral . Although the central carbon (C-2) is bonded to a hydrogen and a chlorine, the other two substituents are identical trifluoromethyl groups (-CF₃). The presence of two identical groups means this carbon is not a chiral center, and the molecule is superimposable on its mirror image.
1-Chloro-1,1,2,2,3,3-hexafluoropropane (CClF₂-CF₂-CHF₂) : This isomer is also achiral . None of the three carbon atoms are bonded to four different groups. For instance, C-1 is bonded to two fluorine atoms, and C-2 is also bonded to two fluorine atoms.
The research implication of chirality is significant. Enantiomers have identical physical properties such as boiling point and density, but they can interact differently with other chiral entities, including biological receptors or chiral catalysts. They also rotate plane-polarized light in equal and opposite directions. khanacademy.org Therefore, in fields like pharmaceutical development or advanced materials science, the ability to synthesize and separate a single enantiomer of a chiral compound like this compound can be of critical importance for achieving specific molecular interactions or functions.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,1,1,2,2,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFSJRPTJJPPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455371 | |
| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-57-1 | |
| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 1,1,1,2,2,3 Hexafluoropropane
Catalytic Fluorination Approaches and Mechanistic Investigations
Catalytic fluorination is a cornerstone of organofluorine chemistry, enabling the selective introduction of fluorine atoms into organic molecules. These methods are broadly categorized into gas-phase and liquid-phase processes, each with distinct advantages and mechanistic pathways.
Gas-phase fluorination is a predominant method for the large-scale production of fluorocarbons. This technique typically involves passing a substrate in the vapor phase, along with a fluorinating agent like hydrogen fluoride (B91410) (HF), over a bed of a solid catalyst at elevated temperatures.
For the synthesis of hexafluoropropanes, a common industrial precursor is hexachloropropane. For instance, the synthesis of 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), an isomer of the title compound, is achieved by the gas-phase fluorination of 1,1,1,3,3,3-hexachloropropane (B1216839). wikipedia.org This reaction is typically catalyzed by trivalent chromium, for example, chromium(III) chloride supported on carbon, at temperatures between 250-400 °C. wikipedia.org
A plausible pathway for synthesizing 3-Chloro-1,1,1,2,2,3-hexafluoropropane (B143813) (HCFC-226ca) would involve the controlled gas-phase fluorination of a suitable polychlorinated propane (B168953) precursor, such as 1,1,1,2,2,3,3-heptachloropropane, over a chromium-based or other metal fluoride catalyst. The key challenge in such a process is achieving the desired regioselectivity to place the single chlorine atom at the C-3 position while ensuring complete fluorination at the other specified positions.
The mechanism of fluorination over solid catalysts like cobalt(III) fluoride involves complex pathways that go beyond simple fluorine-for-hydrogen or fluorine-for-chlorine exchange. rsc.org Studies on the fluorination of propane and propene have shown that the reaction can proceed through initial dehydrogenation to an alkene, followed by a series of carbocation and radical-mediated steps. rsc.org These intermediates can then be quenched by fluoride ions, rearrange, or undergo elimination, leading to a complex mixture of products. rsc.org Controlling reaction conditions such as temperature, pressure, and residence time is therefore critical to maximize the yield of the desired isomer.
Table 1: Comparison of Gas-Phase Fluorination Catalysts for Propane Derivatives
| Catalyst System | Precursor Example | Product Example | Typical Conditions | Reference |
|---|---|---|---|---|
| Cr(III)/Carbon | 1,1,1,3,3,3-Hexachloropropane | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | 250-400 °C, Gas Phase | wikipedia.org |
| Cobalt(III) Fluoride | Propane/Propene | Complex mixture of fluorinated propanes | Not specified | rsc.org |
| Fluorinated Alumina | 1,2,3,3,3-Pentafluoropropene | 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | High Temperature | justia.com |
Liquid-phase fluorination offers an alternative route that often operates under milder conditions than gas-phase reactions, potentially allowing for greater selectivity. google.com These processes typically use catalysts that are soluble in the reaction medium, such as antimony pentahalides. For example, antimony pentafluoride (SbF₅) has been used as a catalyst for the production of 1,1,1,2,2,3-hexafluoropropane (B3042771) (HFC-236cb) from the reaction of tetrafluoroethylene (B6358150) (TFE) and difluoromethane (B1196922) (HFC-32). google.com
A potential liquid-phase route to HCFC-226ca could involve the addition of a chlorofluoro-methane or -ethane species across a fluorinated propene in the presence of a Lewis acid catalyst. For example, the reaction of chlorodifluoromethane (B1668795) (HCFC-22) with tetrafluoroethylene (TFE) catalyzed by modified aluminum chloride has been shown to produce HFC-236cb. google.com A similar strategy, perhaps using a different chlorinated starting material or a modified fluoroalkene, could be envisioned for HCFC-226ca.
Brønsted acidic ionic liquids have also emerged as effective catalysts for liquid-phase chlorination reactions, such as the conversion of glycerol (B35011) to 3-chloro-1,2-propanediol, demonstrating their potential for selective halogenation under controlled conditions. scielo.br
Halogen Exchange Strategies for Propane Derivatives
Halogen exchange (Halex) is a powerful method for synthesizing fluorinated compounds, involving the substitution of a chlorine or bromine atom with fluorine. This approach is particularly useful for producing highly fluorinated molecules from readily available chlorinated precursors.
The selection of the precursor is paramount for the successful synthesis of HCFC-226ca via halogen exchange. A suitable starting material would be a polychlorinated propane that can be selectively fluorinated. For instance, the synthesis of HFC-236fa from 1,1,1,3,3,3-hexachloropropane demonstrates the principle. wikipedia.org For HCFC-226ca, a logical precursor would be a heptachloropropane isomer, which upon reaction with HF would undergo multiple Cl/F exchanges.
The fluorinating agent is typically anhydrous hydrogen fluoride (HF), often in the presence of a catalyst. In liquid-phase Halex reactions, phase-transfer catalysts such as tetraphenylphosphonium (B101447) bromide are employed to facilitate the reaction between an inorganic fluoride salt (e.g., KF) and the organic substrate. researchgate.net Optimization of reaction conditions, including temperature, pressure, and the molar ratio of reactants, is crucial to maximize the yield and selectivity towards the desired product.
Table 2: Potential Precursors for HCFC-226ca Synthesis
| Precursor Compound | Proposed Reaction Type | Key Considerations |
|---|---|---|
| 1,1,1,2,2,3,3-Heptachloropropane | Gas-Phase Catalytic Fluorination (HF) | Requires high selectivity to retain one Cl at the C-3 position. |
| 1,1,1,2,2,3-Hexachloro-3-fluoropropane | Gas-Phase Catalytic Fluorination (HF) | May offer better control over the final chlorine position. |
| Addition of Chloro-fluoro-alkane to Fluoro-alkene | Liquid-Phase Lewis Acid Catalysis | Regioselectivity of the addition reaction is critical. |
Achieving the correct regiochemistry—the placement of the chlorine atom at the C-3 position in HCFC-226ca—is a significant synthetic challenge. The reactivity of different C-Cl bonds in a polychlorinated precursor can vary, and reaction conditions must be fine-tuned to exploit these differences. Generally, the ease of fluorination can be influenced by the electronic environment of the carbon atom.
While HCFC-226ca itself is achiral, the principles of stereoselective synthesis are relevant when considering reaction intermediates or related compounds with chiral centers. The development of catalysts and methods that control the spatial arrangement of atoms is a major focus in modern organic chemistry. For instance, ligand-controlled regioselectivity has been demonstrated in the cobalt-catalyzed borylation of fluorinated arenes, where the choice of ligand dictates the position of functionalization. rsc.org Similar principles could be applied to develop catalysts for the regioselective fluorination of propane derivatives. nih.govmdpi.com
Furthermore, the fluorination of alkanes can be influenced by inductive effects from existing fluorine atoms, which can deactivate adjacent positions towards further substitution. acs.org This effect can be a tool to control regioselectivity in stepwise fluorination processes.
Emerging Synthetic Paradigms for Chlorinated Fluorinated Alkanes
The field of organofluorine chemistry is continually evolving, driven by the need for more efficient, selective, and environmentally benign synthetic methods. irpros.comnewclimateeconomy.net While the classic methods of gas- and liquid-phase fluorination remain industrially important, new paradigms are emerging.
One area of development is the use of novel fluorinating agents that offer milder reaction conditions and improved selectivity. Another is the design of advanced catalysts, including organocatalysts and single-atom catalysts, that can provide unprecedented control over complex transformations.
For HCFCs, which are being phased out under international agreements like the Montreal Protocol, research is also focused on developing processes that lead to next-generation compounds with lower ozone depletion potential and global warming potential, such as hydrofluoroolefins (HFOs). irpros.comnewclimateeconomy.net Many of these HFOs are synthesized from HCFCs. For example, 3-chloro-1,1,1-trifluoropropane (B1584253) can be dehydrohalogenated to produce 3,3,3-trifluoroprop-1-ene (HFO-1243zf). justia.com Similarly, chlorohexafluoropropanes can be pyrolyzed to produce hexafluoropropene (B89477), a key monomer. google.com These transformation pathways highlight the role of chlorinated fluorinated alkanes as crucial intermediates in the production of modern fluorochemicals.
Green Chemistry Principles in Chlorohexafluoropropane Synthesis
The integration of green chemistry principles into the synthesis of this compound is pivotal for developing sustainable manufacturing processes. These principles aim to reduce the environmental footprint by minimizing waste, using less hazardous substances, and improving energy efficiency.
A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. kccollege.ac.inwordpress.comrsc.org For the synthesis of this compound, various potential routes can be evaluated based on this principle. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. docbrown.info
Another critical aspect is the use of catalysis . Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can be recycled, thus reducing waste. researchgate.net In the synthesis of hydrofluorocarbons, various catalysts have been explored, including supported metal catalysts and solid acid catalysts. For the fluorination of chlorinated precursors, chromium-based catalysts, often supported on materials like alumina, have shown significant activity. gychbjb.com The development of highly selective and stable catalysts is a primary research focus to improve the greenness of the synthesis.
The choice of solvents and reagents also plays a crucial role. Green chemistry encourages the use of safer solvents and the reduction or elimination of auxiliary substances. researchgate.net Research into solvent-free reaction conditions or the use of environmentally benign solvents is an active area of investigation for the synthesis of halogenated compounds.
To illustrate the application of these principles, a comparative analysis of different potential synthetic routes for this compound is presented below, highlighting the atom economy for each.
Table 1: Comparative Atom Economy of Potential Synthetic Routes for this compound
| Route Number | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| 1 | 1,1,1,2,2,3-Hexafluoropropane + Chlorine | This compound | Hydrogen Chloride | 81.5 |
| 2 | 1,1,1,2,2-Pentafluoropropane + Chlorine Fluoride | This compound | None | 100 |
| 3 | 1,1,1,2,2,3-Hexafluoropropene + Hydrogen Chloride | This compound | None | 100 |
Note: The atom economy is calculated using the formula: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. The table presents a theoretical comparison and practical yields may vary.
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgmit.edunih.gov The application of these techniques to the synthesis of this compound can lead to more efficient and controlled production.
In a continuous flow setup, reactants are continuously pumped through a reactor, which can be a tube, coil, or a microreactor. mit.edu This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. For gas-liquid reactions, which are common in halogenation processes, flow chemistry provides a much larger interfacial area for reaction, significantly enhancing reaction rates. rsc.org
The use of packed-bed reactors containing a solid catalyst is a common approach in continuous flow synthesis. mit.edu This setup allows for the easy separation of the catalyst from the product stream, simplifying purification and enabling catalyst recycling, which aligns with green chemistry principles. For the synthesis of fluorinated propanes, various solid catalysts can be employed in such reactors.
The table below outlines hypothetical parameters for the continuous flow synthesis of this compound, based on analogous processes for related compounds.
Table 2: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Value |
| Reactor Type | Packed-Bed Tubular Reactor |
| Catalyst | Supported Chromium Catalyst |
| Temperature | 200-400 °C |
| Pressure | 1-10 atm |
| Reactant Flow Rates | To be optimized for desired residence time |
| Residence Time | 10-60 seconds |
| Product Collection | Continuous condensation and separation |
The implementation of continuous flow technology for the synthesis of this compound can lead to a more sustainable and economically viable manufacturing process. The ability to safely handle hazardous reagents, improve reaction control, and facilitate automation makes it a highly attractive approach for the chemical industry.
Elucidation of Reactivity and Reaction Mechanisms of 3 Chloro 1,1,1,2,2,3 Hexafluoropropane
Oxidative and Reductive Transformation Pathways
The transformation of halogenated alkanes in the environment and in industrial processes is often dictated by oxidative and reductive reactions. For hydrochlorofluorocarbons, these pathways are critical in determining their atmospheric lifetime, environmental impact, and potential for chemical conversion.
Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals) and Kinetic Studies
The primary degradation pathway for HCFCs in the troposphere is their reaction with hydroxyl (•OH) radicals. The rate of this reaction is a key parameter in determining the compound's atmospheric lifetime and, consequently, its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). Kinetic studies for many HCFCs have been performed to quantify these reaction rates.
However, specific kinetic data, including rate constants and Arrhenius parameters for the reaction of 3-Chloro-1,1,1,2,2,3-hexafluoropropane (B143813) with hydroxyl radicals, are not found in the surveyed scientific literature. While studies on other hydrocarbons and fluorocarbons provide a general framework for such reactions, direct experimental measurements for this specific isomer are absent. wikipedia.orgnih.govnoaa.govscispace.comgoogle.com
Electrochemical Reduction Mechanisms and Product Analysis
Electrochemical methods can be employed to investigate the reduction of halogenated compounds. This typically involves the stepwise cleavage of carbon-halogen bonds at an electrode surface. Such studies can provide insights into the fundamental mechanisms of bond breaking and the formation of intermediate species.
For this compound, there is a lack of specific studies detailing its electrochemical reduction. Research on the electrochemical behavior of other chlorinated and fluorinated compounds exists, but a direct analysis of the reduction potentials, electron transfer mechanisms, and resulting products for this particular molecule has not been published.
Nucleophilic and Electrophilic Substitution Reactions
Substitution reactions are fundamental in organic chemistry and are crucial for the synthetic modification of halogenated alkanes. The presence of both chlorine and fluorine atoms on the propane (B168953) backbone of this compound suggests a complex reactivity profile towards nucleophiles and electrophiles.
Investigations into Carbon-Halogen Bond Activation
The activation of carbon-halogen bonds is the initial and often rate-determining step in substitution reactions. The C-Cl bond is generally more reactive than the highly stable C-F bond. Investigations would typically focus on the selective cleavage of the C-Cl bond.
There is a significant gap in the literature regarding experimental or theoretical studies on the activation of the carbon-halogen bonds specifically within this compound.
Stereochemical Outcomes of Substitution Events
Given the potential for chirality in the molecule and its reaction products, the stereochemical outcome of substitution reactions would be of significant interest. Depending on the reaction mechanism (e.g., Sₙ1 or Sₙ2), different stereoisomeric products could be formed.
Without any documented substitution reactions for this compound, there is no information on the stereochemical course of such transformations.
Elimination Reactions and Olefin Formation
Treatment of alkyl halides with a base can lead to elimination reactions, resulting in the formation of alkenes (olefins). For this compound, elimination of hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF) could potentially lead to various hexafluoropropene (B89477) isomers. The regioselectivity and stereoselectivity of such reactions are governed by factors such as the strength of the base, the solvent, and the structure of the substrate. wikipedia.orgnist.gov
Specific studies on the elimination reactions of this compound are not available in the reviewed literature. Therefore, the identity of the resulting olefin products and the preferred reaction conditions remain undetermined.
Dehydrohalogenation Processes and Catalyst Design
The dehydrohalogenation of hydrochlorofluorocarbons (HCFCs) is a critical reaction for the synthesis of valuable fluoroolefins. For this compound (HCFC-226ca), the reaction can theoretically proceed via two main pathways: dehydrochlorination (elimination of HCl) or dehydrofluorination (elimination of HF). The structure of HCFC-226ca, CF₃-CF₂-CHFCl, lacks a hydrogen atom on the carbon adjacent (beta position) to the chlorine-bearing carbon, which makes a simple β-elimination of HCl challenging.
Catalyst design focuses on tuning the acidic and basic properties of the catalyst surface.
Lewis Acid Catalysts: Strong Lewis acid catalysts, such as aluminum-based compounds like high-surface aluminum fluoride (AlF₃) and aluminum chlorofluoride (ACF), are known to effectively promote dehydrofluorination. researchgate.netresearchgate.net These catalysts facilitate the cleavage of the strong C-F bond. Studies on the structurally similar 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) show that catalysts like AlF₃ can selectively activate C-F bonds even at mild temperatures (70°C). researchgate.net
Metal-Modified Catalysts: The selectivity of dehydrohalogenation can be precisely controlled by modifying metal oxides with alkali metal halides. For instance, in the dehydrohalogenation of HCFC-244bb, potassium fluoride (KF) or cesium fluoride (CsF) supported on magnesium oxide (MgO) demonstrated high selectivity (>97%) for dehydrochlorination, while inhibiting the dehydrofluorination pathway. researchgate.net This selectivity is attributed to a decrease in the catalyst's surface acidity. The Hard-Soft-Acid-Base (HSAB) principle can be applied to understand these interactions, where the choice of catalyst can be matched to the "hardness" of the leaving group (F⁻ vs. Cl⁻) to favor a specific elimination pathway. researchgate.net
The table below summarizes catalyst systems used for the dehydrohalogenation of similar fluoropropanes and their observed selectivity.
| Precursor | Catalyst System | Primary Reaction | Major Product | Selectivity | Reference |
| HCFC-244bb | KF/MgO | Dehydrochlorination | HFO-1234yf | >97% | researchgate.net |
| HCFC-244bb | AlF₃ | Dehydrofluorination | HFO-1233xf | High | researchgate.net |
| HFC-245fa | AlF₃-based | Dehydrofluorination | HFO-1234ze | High | researchgate.net |
Pathways to Fluoroolefin Precursors
The dehydrohalogenation of HCFCs like this compound serves as a primary pathway for the production of fluoroolefins, which are key monomers for fluoropolymers and have applications as next-generation refrigerants and foam-blowing agents.
The principal transformation for HCFC-226ca in this context is its conversion to a pentafluoropropene isomer. As established, the most probable reaction is dehydrofluorination.
Reaction: CF₃-CF₂-CHFCl → CF₃-CF=CFCl + HF
This reaction converts this compound into 1-chloro-1,2,3,3,3-pentafluoropropene. This product can then be used as an intermediate in further chemical syntheses. The industrial viability of this process hinges on achieving high conversion rates and selectivity towards the desired olefin, minimizing the formation of byproducts. The selection of an appropriate catalyst and optimization of reaction conditions (temperature, pressure, contact time) are paramount. Analogous industrial processes, such as the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) from 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb), underscore the significance of this chemical pathway. researchgate.net
The following table illustrates established pathways from various HCFCs to important fluoroolefin precursors.
| Precursor Compound | IUPAC Name | Elimination Reaction | Fluoroolefin Product | IUPAC Name |
| HCFC-226ca | This compound | Dehydrofluorination | CF₃-CF=CFCl | 1-Chloro-1,2,3,3,3-pentafluoropropene |
| HCFC-244bb | 2-Chloro-1,1,1,2-tetrafluoropropane | Dehydrochlorination | CF₃-CF=CH₂ | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) |
| HCFC-244bb | 2-Chloro-1,1,1,2-tetrafluoropropane | Dehydrofluorination | CF₃-CCl=CH₂ | 2-Chloro-3,3,3-trifluoropropene (HFO-1233xf) |
| HFC-245fa | 1,1,1,3,3-Pentafluoropropane | Dehydrofluorination | CF₃-CH=CHF | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) |
Thermal and Photochemical Degradation Studies
Analysis of Decomposition Products and Pathways under Elevated Temperatures
The primary decomposition mechanism involves the cleavage of the weakest chemical bonds in the molecule. The degradation process is expected to proceed through the following pathways:
C-C Bond Scission: The carbon-carbon bond can rupture, breaking the molecule into smaller radical fragments (e.g., •CF₃ and •CF₂CHFCl).
C-Cl Bond Scission: The carbon-chlorine bond is typically weaker than the C-F bond, and its cleavage would release a chlorine radical (•Cl).
Elimination Reactions: Elimination of stable molecules like hydrogen chloride (HCl) or hydrogen fluoride (HF) can occur.
These initial radical species are highly reactive and can participate in a complex series of secondary reactions, including recombination and disproportionation, to form a variety of stable, smaller-mass products. When heated to decomposition, HCFCs are known to emit toxic vapors, including hydrogen fluoride and hydrogen chloride. nih.govnih.gov In the presence of oxygen, highly toxic products such as phosgene (B1210022) (COCl₂) can also be formed. rsc.org
| Potential Thermal Decomposition Products of HCFC-226ca |
| Hydrogen Fluoride (HF) |
| Hydrogen Chloride (HCl) |
| Trifluoromethane (CHF₃) |
| Chlorotrifluoromethane (CClF₃) |
| Hexafluoroethane (C₂F₆) |
| Phosgene (COCl₂) (in presence of O₂) |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of fluorinated organic molecules. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular backbone, connectivity, and the chemical environment of each atom.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR Techniques
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential to fully characterize the 3-Chloro-1,1,1,2,2,3-hexafluoropropane (B143813) molecule. Each spectrum provides unique and complementary information.
¹H NMR: The proton NMR spectrum is predicted to be the simplest, showing a single resonance for the lone hydrogen atom. This signal is expected to be significantly downfield due to the deshielding effects of the adjacent electronegative fluorine and chlorine atoms. libretexts.orgchemistrysteps.com The multiplicity of this signal would be complex, appearing as a doublet of triplets due to coupling with both the geminal fluorine (a fluorine on the same carbon) and the vicinal fluorine atoms (fluorines on the adjacent carbon). hw.ac.uk
¹⁹F NMR: The fluorine NMR spectrum is the most informative for this compound, with a wide chemical shift range that allows for clear distinction between the different fluorine environments. wikipedia.orghuji.ac.il Three distinct signals are predicted, corresponding to the trifluoromethyl (-CF₃), difluoromethylene (-CF₂-), and chlorofluoromethine (-CHFCl) groups. The coupling between non-equivalent fluorine nuclei (F-F coupling) and between fluorine and hydrogen nuclei (H-F coupling) provides definitive evidence for the structure. wikipedia.orghuji.ac.il The -CF₃ signal is expected to appear as a triplet, the -CF₂- signal as a quartet of doublets, and the -CHFCl signal as a doublet of triplets.
¹³C NMR: The carbon NMR spectrum would show three distinct signals for the three carbon atoms in the propane (B168953) backbone. A key feature of ¹³C NMR of organofluorine compounds is the presence of large carbon-fluorine coupling constants (¹JCF), which split each carbon signal into complex multiplets depending on the number of directly attached fluorine atoms. nanalysis.com Smaller, long-range couplings (²JCF and ³JCF) would provide further structural confirmation.
Table 1: Predicted ¹H, ¹⁹F, and ¹³C NMR Data for this compound (Note: This table contains predicted data based on established principles of NMR spectroscopy. Experimental values may vary.)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | C3-H | ~5.5 - 6.5 | dt (doublet of triplets) | ²JHF ≈ 45-55 Hz, ³JHF ≈ 5-15 Hz |
| ¹⁹F | C1-F₃ | ~ -70 to -80 | t (triplet) | ³JFF ≈ 5-10 Hz |
| C2-F₂ | ~ -110 to -130 | qdd (quartet of doublet of doublets) | ³JFF (to CF₃) ≈ 5-10 Hz, ³JFF (to CHFCl) ≈ 10-20 Hz, ³JHF ≈ 5-15 Hz | |
| C3-F | ~ -130 to -150 | dt (doublet of triplets) | ²JHF ≈ 45-55 Hz, ³JFF ≈ 10-20 Hz | |
| ¹³C | C1 (CF₃) | ~ 120 - 125 | qt (quartet of triplets) | ¹JCF ≈ 270-290 Hz, ²JCF ≈ 25-35 Hz |
| C2 (CF₂) | ~ 115 - 125 | tq (triplet of quartets) | ¹JCF ≈ 250-270 Hz, ²JCF ≈ 20-30 Hz | |
| C3 (CHFCl) | ~ 90 - 100 | dt (doublet of triplets) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-30 Hz |
Advanced 2D NMR Experiments for Connectivity and Stereochemistry
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming the complex spin systems and connectivity in molecules like this compound.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. For HCFC-226ca, an HSQC spectrum would show a single cross-peak, definitively linking the proton signal at ~5.5-6.5 ppm to the C3 carbon signal at ~90-100 ppm. Phase-edited HSQC can also distinguish CH/CH₃ groups from CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for assembling the molecular skeleton. For this molecule, the single proton would show correlations to C2 and C1, confirming the C1-C2-C3 propane backbone.
COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings. As there is only one proton in the molecule, a standard H-H COSY would not be informative for establishing connectivity.
F-C HSQC/HMBC: Analogous to the proton-based experiments, fluorine-carbon correlation experiments can be performed to confirm the attachment of each fluorine group to its respective carbon, providing unambiguous assignment of the complex ¹⁹F and ¹³C spectra.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is particularly sensitive to polar bonds and is an excellent method for identifying the functional groups present in a molecule. In this compound, the C-F and C-Cl bonds are expected to produce strong absorption bands. The C-F stretching region is typically characterized by very strong absorptions between 1100 and 1350 cm⁻¹. The C-Cl stretch would appear at a lower frequency, generally in the 600-800 cm⁻¹ range. Other vibrations, such as C-C bond stretching and various bending modes, would also be present but are typically weaker.
Raman Spectroscopy for Molecular Vibrations and Conformations
Raman spectroscopy is complementary to FT-IR. It detects vibrations that involve a change in polarizability and is particularly effective for analyzing symmetric, non-polar bonds. While C-F bonds are polar, symmetric stretching modes of the -CF₃ and -CF₂- groups would be observable in the Raman spectrum. The C-C backbone stretches may also be more prominent in the Raman spectrum compared to the FT-IR. Analysis of the low-frequency region can provide information about the different conformational isomers (rotamers) that may exist at room temperature.
Table 2: Predicted Vibrational Frequencies for this compound (Note: This table contains predicted frequency ranges based on typical values for the specified functional groups. Experimental values may vary.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretch | ~2950 - 3050 | Weak | Medium |
| C-F Stretches (asymmetric/symmetric) | 1100 - 1350 | Very Strong | Medium-Strong |
| C-C Stretches | 900 - 1100 | Weak-Medium | Strong |
| C-Cl Stretch | 600 - 800 | Strong | Strong |
| Deformation/Bending Modes | 200 - 600 | Medium | Medium |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. When coupled with a separation technique like Gas Chromatography (GC-MS), it is exceptionally powerful for identifying and quantifying the main component and any impurities in a sample.
For this compound, the mass spectrum would be expected to show a molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals (M⁺ and M+2) separated by 2 m/z units, with a characteristic 3:1 intensity ratio. This isotopic signature is a key identifier for chlorine-containing compounds.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₃HClF₆).
The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include the loss of a chlorine atom, fluorine atoms, or entire functional groups like -CF₃. These fragmentation patterns help to distinguish it from its isomers. GC-MS is the method of choice for impurity profiling, as it can separate volatile impurities, such as other isomers (e.g., 1-chloro-1,1,2,2,3,3-hexafluoropropane (B3392410) or 2-chloro-1,1,1,3,3,3-hexafluoropropane) or compounds from the synthesis process, before they enter the mass spectrometer for identification.
Table 3: Predicted Mass Spectrometry Fragments for this compound (Note: This table contains predicted m/z values. The relative abundance of fragments is dependent on ionization conditions.)
| m/z (for ³⁵Cl) | Ion Formula | Identity |
|---|---|---|
| 186 | [C₃HClF₆]⁺ | Molecular Ion (M⁺) |
| 151 | [C₃HF₆]⁺ | Loss of Cl |
| 117 | [C₂HF₂Cl]⁺ | Loss of CF₃ |
| 101 | [C₂F₄H]⁺ | Loss of CF₂Cl |
| 85 | [CF₂Cl]⁺ | Chlorodifluoromethyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental formula of the compound and its fragments, as very few combinations of atoms will have the same exact mass.
For this compound (C₃H₂F₆Cl), HRMS can differentiate it from other potential isobaric (same nominal mass) impurities. For instance, a time-of-flight (TOF) or Orbitrap mass analyzer coupled with GC can provide the necessary mass accuracy to confirm the elemental composition.
Exact Mass Determination by HRMS This table illustrates the capability of HRMS to distinguish between compounds with the same nominal mass.
| Compound Name | Elemental Formula | Nominal Mass | Calculated Exact Mass |
| This compound | C₃H₂³⁵ClF₆ | 186 | 185.97525 |
| Hypothetical Isobaric Interference | C₅H₂F₅N₂ | 186 | 185.01959 |
Advanced Chromatographic Separation Techniques
Developing a robust Gas Chromatography (GC) method is critical for assessing the purity of this compound and separating it from potential structural isomers, such as 1-Chloro-1,1,2,2,3,3-hexafluoropropane or 2-Chloro-1,1,1,3,3,3-hexafluoropropane. Method development involves optimizing several parameters to achieve baseline resolution of all components. hpst.cz
Key parameters include:
Column Selection : The choice of stationary phase is crucial. A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or HP-5), is often a good starting point for halogenated compounds. google.com
Temperature Program : A programmed temperature ramp from a low initial temperature allows for the separation of volatile impurities before gradually increasing the temperature to elute the target analyte and any higher-boiling isomers. google.com
Carrier Gas and Flow Rate : Hydrogen or helium is typically used as the carrier gas. Optimizing the flow rate ensures high column efficiency and sharp peaks. gcms.cz
Injector and Detector : Split/splitless injection is common, and a flame ionization detector (FID) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds, can be used in addition to a mass spectrometer.
Illustrative GC Method Parameters for Isomer Separation This table provides a typical set of starting parameters for a GC method.
| Parameter | Condition |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow Rate of 1.2 mL/min |
| Injector | Split/Splitless, 250°C, Split Ratio 50:1 |
| Oven Program | 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min) |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
Chiral Chromatography for Enantiomeric Separation
The structure of this compound features a chiral center at the third carbon atom (the carbon bonded to a hydrogen, a chlorine, a trifluoromethyl group, and a difluoromethyl group). This means the compound exists as a pair of non-superimposable mirror images called enantiomers. sigmaaldrich.com Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard GC columns. researchgate.net
Chiral chromatography is the definitive technique for separating and quantifying enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP). For GC applications, CSPs are often based on derivatized cyclodextrins. gcms.cz Cyclodextrins are cyclic oligosaccharides that form a cone-like cavity where one enantiomer can fit preferentially over the other, leading to different retention times. chromatographyonline.com The differential interaction between each enantiomer and the chiral selector allows for their separation.
The development of a chiral separation method would involve screening various derivatized cyclodextrin (B1172386) columns (e.g., β- or γ-cyclodextrins with different substituents) and optimizing the temperature program to maximize the resolution (Rs) between the two enantiomeric peaks. nih.gov
Hypothetical Chiral GC Separation Data This table represents an idealized result from a successful chiral separation.
| Peak ID | Retention Time (min) | Relative Area (%) | Identity |
| 1 | 15.2 | 50.0 | Enantiomer 1 |
| 2 | 15.8 | 50.0 | Enantiomer 2 |
Theoretical and Computational Chemistry Studies of 3 Chloro 1,1,1,2,2,3 Hexafluoropropane
Quantum Chemical Calculations of Electronic Structure
Detailed investigations into the electronic structure of 3-Chloro-1,1,1,2,2,3-hexafluoropropane (B143813) using quantum chemical methods appear to be limited.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
No dedicated studies employing Density Functional Theory (DFT) to elucidate the molecular geometry, conformational isomers, and energy landscapes of this compound have been found in publicly available research. Such studies would be crucial for understanding the molecule's fundamental structure, stability of different rotational isomers (rotamers), and the energetic barriers between them. This information is foundational for developing accurate models of its macroscopic behavior.
Ab Initio Methods for Spectroscopic Parameter Prediction
While the compound's infrared absorption properties are of interest in applications like moisture detection in refrigerants, specific ab initio computational studies predicting its spectroscopic parameters (e.g., vibrational frequencies, infrared intensities, and Raman spectra) are not documented in the searched scientific literature. These predictions are vital for interpreting experimental spectra and understanding the molecule's interaction with electromagnetic radiation.
Molecular Dynamics Simulations for Intermolecular Interactions
The study of this compound at a molecular simulation level, which is essential for understanding its behavior as a fluid, is not well-documented.
Solvent Interaction Mechanisms and Thermodynamic Properties of Mixtures
The compound is listed as a component in potential refrigerant mixtures. google.comgoogle.comgoogle.com However, molecular dynamics or Monte Carlo simulations aimed at understanding the thermodynamics of these mixtures, such as calculating activity coefficients or excess enthalpies, have not been published. This information would be critical for the rational design and optimization of refrigerant blends.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
The application of predictive modeling to this compound is evident in at least one study, though comprehensive models are lacking.
A notable application of QSPR for this compound is in the estimation of its normal boiling point. In a study focused on developing a molecular similarity method for a large set of 267 haloalkanes, this compound was included in the dataset. scispace.com The model utilized topological indices to predict boiling points. scispace.com
Below is a table comparing the experimental and predicted boiling points for this compound from this study.
| Compound Name | Experimental Boiling Point (°C) | Estimated Boiling Point (°C) | Residual (°C) |
| This compound | 20.0 | 22.2 | -2.2 |
| Data sourced from a molecular similarity study on haloalkanes. scispace.com |
This single data point, while valuable, underscores the lack of extensive QSPR and QSAR studies dedicated to predicting a wider range of physical, thermodynamic, and biological properties of this compound.
Development of Predictive Models for Chemical Reactivity
Predictive models for the chemical reactivity of halogenated propanes, including this compound, are largely based on quantum chemical calculations and reaction kinetics theories. These models are essential for understanding their behavior in various chemical environments, such as the atmosphere or industrial processes.
One of the primary applications of these models is to investigate reaction mechanisms and kinetics. For instance, studies on similar hydrofluorocarbons (HFCs) like 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) utilize transition state theory to analyze reaction kinetics. nih.gov Such studies reveal that the dissociation of these molecules into smaller species is typically endothermic. nih.gov The primary pathways for atmospheric degradation involve reactions with hydroxyl (OH) radicals. nih.govcopernicus.org
Computational models focus on identifying the most likely reaction channels. For a molecule like this compound (CF3-CF2-CHFCl), a key reaction pathway is the abstraction of the hydrogen atom by an OH radical. This H-abstraction is often the rate-determining step for atmospheric degradation. nih.gov The reaction can be represented as:
CF3CF2CHFCl + OH → CF3CF2CFCl + H2O
The energy barrier (activation energy) for this reaction can be calculated using computational methods like Density Functional Theory (DFT). These calculations help in determining the rate constant of the reaction, which is a critical parameter for estimating the atmospheric lifetime of the compound.
Furthermore, predictive models can evaluate other potential reactions, such as unimolecular dissociation or intramolecular elimination. nih.gov For example, a study on HFC-236fa showed that the reaction producing CF3CHCF2 and HF was the fastest rate reaction channel, indicating its importance in combustion inhibition. nih.gov While not a direct atmospheric process, this highlights the capability of computational models to predict dominant reaction pathways under specific conditions.
Computational Estimation of Environmental Fate Parameters
Computational chemistry is extensively used to estimate key environmental fate parameters for hydrochlorofluorocarbons (HCFCs) and related compounds. copernicus.orgnoaa.gov These parameters, including atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP), are crucial for environmental risk assessment.
The atmospheric lifetime (τ) of a compound like this compound is primarily determined by its rate of reaction with OH radicals in the troposphere. copernicus.org In the absence of experimental data, Structure-Activity Relationships (SARs) are employed to estimate these reaction rate coefficients. copernicus.org SARs are models that correlate the molecular structure of a compound with its chemical reactivity. For HCFCs, the SAR developed by DeMore has been shown to perform well in predicting OH reaction rate coefficients. copernicus.org The global atmospheric lifetime is then calculated based on the rate of this primary loss process. copernicus.org
The Ozone Depletion Potential (ODP) is a relative measure of a compound's ability to destroy stratospheric ozone. While the presence of chlorine in this compound suggests a non-zero ODP, its magnitude is influenced by the compound's atmospheric lifetime and the efficiency of chlorine release in the stratosphere.
The Global Warming Potential (GWP) is a metric that compares the global warming impact of a chemical to that of carbon dioxide (CO2) over a specific time horizon (typically 20, 100, or 500 years). ipcc.ch To calculate the GWP, two main pieces of information are needed: the atmospheric lifetime and the radiative efficiency of the molecule. copernicus.orgipcc.ch
Radiative efficiency, which is the measure of how effectively a molecule absorbs infrared radiation, can be calculated using theoretical methods to compute the molecule's infrared absorption spectrum. copernicus.orgnoaa.gov These calculated spectra, combined with the estimated atmospheric lifetime, allow for the determination of the GWP. copernicus.org For many HCFCs, where experimental data is lacking, these computational approaches provide the only available estimates for their GWPs. copernicus.orgnoaa.gov
The table below presents computationally estimated environmental parameters for a selection of related hydrofluorocarbons to illustrate the typical range of values for these types of compounds.
| Compound | Atmospheric Lifetime (years) | GWP (100-year) |
| HFC-245fa | 7.7 | 1030 |
| HFC-227ea | 38.9 | 3220 |
| HFC-236fa | 240 | 9810 |
| HFC-365mfc | 8.7 | 794 |
This table is illustrative and based on data for similar hydrofluorocarbons. researchgate.net Specific computationally derived values for this compound may vary.
Environmental Dynamics and Atmospheric Chemistry of Chlorinated Hexafluoropropanes
Atmospheric Lifetime and Degradation Pathways
The atmospheric lifetime of a compound is a critical factor in determining its environmental impact, including its potential to deplete ozone and contribute to global warming. For HCFCs, the primary removal mechanism from the atmosphere is their reaction with hydroxyl (OH) radicals in the troposphere.
The principal degradation pathway for 3-Chloro-1,1,1,2,2,3-hexafluoropropane (B143813) in the atmosphere is its reaction with the hydroxyl radical (OH). researchgate.net The presence of a carbon-hydrogen bond in its structure makes it susceptible to attack by OH, which ultimately limits its atmospheric lifetime. researchgate.net The temperature-dependent rate constant for this gas-phase reaction has been determined experimentally.
Rate constants for the reaction of HCFC-226ca with chlorine atoms (Cl) and ozone (O3) are not as widely reported in scientific literature, as the reaction with OH radicals is the dominant loss process in the troposphere.
Table 1: Reaction Rate Constant for HCFC-226ca with OH Radicals
The Arrhenius expression describes the temperature dependence of the reaction rate constant (k).
| Reactant | Arrhenius Expression (k) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Source |
|---|---|---|---|
| OH | (1.92 ± 0.52) x 10⁻¹² exp(-1290 ± 90/T) | 270 - 400 | researchgate.net |
Photolytic degradation, or photolysis, involves the breaking of chemical bonds by incoming solar radiation. For halogenated hydrocarbons, this process is most effective in the stratosphere, where high-energy UV radiation is present. However, because HCFC-226ca is efficiently removed by reaction with OH radicals in the troposphere, only a small fraction of its emissions is expected to reach the stratosphere. researchgate.netnih.gov Therefore, direct photolysis in the stratosphere is considered a minor loss process for this compound compared to its reaction with OH radicals in the lower atmosphere.
Atmospheric Transport and Global Distribution Modeling
Atmospheric transport models are essential tools for understanding how chemical compounds are distributed globally and for estimating their atmospheric lifetimes. bu.educopernicus.org These models simulate the movement of substances through the atmosphere, incorporating processes like wind patterns, convection, and turbulence. copernicus.org
The atmospheric lifetime (τ) of HCFC-226ca is primarily determined by its rate of reaction with OH radicals. It can be estimated using atmospheric models or by comparing its OH reaction rate constant to that of a reference compound with a well-known lifetime, such as methyl chloroform (B151607) (CH3CCl3). nih.govnoaa.gov
Two-dimensional (2D) and three-dimensional (3D) atmospheric chemistry-transport models (CTMs) are used to simulate the distribution of gases like HCFC-226ca. mdpi.comcopernicus.org By inputting emissions data and known chemical reaction rates, these models can predict atmospheric concentrations and calculate the global atmospheric lifetime. For instance, the lifetime of its isomer, 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), has been estimated to be 1.9 years. regulations.gov The reaction rate constant for HCFC-226ca with OH radicals suggests a similarly short tropospheric lifetime, which restricts its transport and accumulation in the stratosphere. researchgate.net
To model the atmospheric concentrations and trends of a compound like HCFC-226ca, scientists use global atmospheric models combined with long-term observational data. mdpi.com For example, global emissions can be derived using a 2D atmospheric chemical transport model where the model's output is fitted to match measurements from monitoring stations, such as the Cape Grim Air Archive. mdpi.com
This "top-down" approach allows researchers to infer historical emission rates and predict future concentration trends. core.ac.uk The model simulates the transport and decay of the chemical, and by comparing the simulated concentrations to actual measurements at specific locations, the emission sources and magnitudes can be refined. mdpi.com This methodology has been applied to other HCFCs to understand their global budgets and trends.
Contribution to Radiative Forcing and Global Warming Potential (GWP)
Radiative forcing (RF) is a measure of the change in the Earth's energy balance caused by a particular climate driver, expressed in Watts per square meter (W/m²). wikipedia.orgyoutube.com Greenhouse gases cause positive radiative forcing by absorbing outgoing infrared radiation, which leads to warming. ipcc.chresearchgate.net The Global Warming Potential (GWP) is a metric that compares the warming impact of a gas to that of carbon dioxide (CO2) over a specific time horizon, typically 100 years. regulations.govca.gov
The GWP of a compound is determined by its radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. regulations.govreading.ac.uk While many HCFCs have high radiative efficiencies, their relatively short atmospheric lifetimes (due to reaction with OH radicals) can result in lower GWPs compared to long-lived compounds like chlorofluorocarbons (CFCs). noaa.gov
Table 2: Radiative Properties of this compound (HCFC-226ca)
Radiative efficiency indicates the strength of a gas in trapping heat on a per-molecule basis.
| Compound | Calculated Radiative Efficiency (W m⁻² ppb⁻¹) | Source |
|---|---|---|
| This compound | 0.276 | epa.gov |
Spectroscopic Analysis of Infrared Absorption Cross-Sections
The spectroscopic analysis of this compound (HCFC-226ca) is fundamental to understanding its potential impact on the Earth's climate. The infrared absorption cross-section, which quantifies the probability of absorption of infrared radiation at a specific wavelength, is a critical parameter. Detailed laboratory measurements are required to determine these cross-sections accurately.
The primary absorption features for HCFC-226ca are located in the atmospheric window, a region of the infrared spectrum where atmospheric gases like water vapor and carbon dioxide absorb weakly, allowing other gases to have a more significant radiative effect. The table below, derived from the findings of Papanastasiou et al. (2018), lists the significant infrared absorption bands and their integrated intensities for the most populated conformer of HCFC-226ca. noaa.gov
Table 1: Infrared Absorption Band Data for this compound (HCFC-226ca) Data sourced from Papanastasiou et al. (2018) noaa.gov
| Band Center (cm⁻¹) | Intensity (10⁻¹⁷ cm² molecule⁻¹ cm⁻¹) |
|---|---|
| 825.7692 | 9.86 |
| 942.7244 | 25.2 |
| 1016.1279 | 12.5 |
| 1141.7364 | 9.26 |
| 1158.0541 | 8.28 |
| 1218.8222 | 19.2 |
| 1231.9320 | 37.0 |
| 1261.4165 | 35.1 |
| 1306.2423 | 20.6 |
| 1395.9373 | 4.57 |
| 1405.5892 | 4.26 |
The determination of high-resolution infrared absorption cross-sections is typically performed using techniques like Fourier Transform Infrared (FTIR) spectroscopy. copernicus.orgresearchgate.net These experiments are conducted over a range of temperatures and pressures that are representative of atmospheric conditions to ensure the data's applicability in atmospheric models. copernicus.org The accuracy of these spectroscopic data is crucial for the subsequent calculation of radiative efficiencies and global warming potentials. copernicus.org
Calculation and Prediction of Radiative Efficiencies
The radiative efficiency (RE) of a greenhouse gas is a measure of its effectiveness in trapping infrared radiation, expressed in watts per square meter per parts per billion (W m⁻² ppb⁻¹). It is calculated from the gas's infrared absorption cross-sections. For this compound (HCFC-226ca), the radiative efficiency has been determined through such calculations.
Based on its infrared spectrum, the radiative efficiency of HCFC-226ca has been estimated to be 0.276 W m⁻² ppb⁻¹. epa.gov This value places it among the compounds with a significant potential to contribute to global warming. The calculation of RE is a foundational step in determining the Global Warming Potential (GWP) of a substance, which also takes into account its atmospheric lifetime.
The atmospheric lifetime of HCFC-226ca is influenced by its reactivity in the troposphere and stratosphere. The primary removal mechanism for hydrochlorofluorocarbons (HCFCs) in the troposphere is their reaction with the hydroxyl radical (OH). copernicus.org In the stratosphere, they are subject to photolysis and reaction with atomic oxygen and chlorine. copernicus.orgcopernicus.org For HCFC-226ca, the global atmospheric lifetime has been estimated at 5.47 years, with a tropospheric lifetime of 5.80 years and a stratospheric lifetime of 98.0 years. noaa.gov
The combination of a compound's radiative efficiency and its atmospheric lifetime allows for the calculation of its GWP over different time horizons. While the focus here is on radiative efficiency, it is an essential component of the broader assessment of a compound's environmental impact. reading.ac.uknih.gov
Table 2: Atmospheric and Radiative Properties of this compound (HCFC-226ca) Data compiled from various sources noaa.govepa.gov
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Radiative Efficiency | 0.276 | W m⁻² ppb⁻¹ | epa.gov |
| Global Atmospheric Lifetime | 5.47 | years | noaa.gov |
| Tropospheric Atmospheric Lifetime | 5.80 | years | noaa.gov |
| Stratospheric Atmospheric Lifetime | 98.0 | years | noaa.gov |
Specialized Industrial and Research Applications of Chlorinated Hexafluoropropanes
Role as Chemical Intermediates in Organic Synthesis
Organofluorine compounds are significant in various fields due to the unique properties conferred by fluorine atoms. core.ac.uk These compounds often serve as building blocks in the synthesis of more complex molecules.
Synthesis of Fluorinated Polymers and Materials
Precursors for Novel Organofluorine Compounds
The synthesis of novel organofluorine compounds is a dynamic area of chemical research, driven by the demand for new pharmaceuticals, agrochemicals, and materials. vdoc.pub Halogenated hydrocarbons are fundamental starting materials in many synthetic pathways. For instance, dehydrohalogenation reactions can introduce unsaturation, creating reactive sites for further functionalization. While 3-Chloro-1,1,1,2,2,3-hexafluoropropane (B143813) possesses both chlorine and fluorine atoms, specific examples of its use as a precursor to develop new organofluorine molecules are not extensively documented in available scientific and patent literature.
Applications in Refrigeration and Heat Transfer Systems
Hydrochlorofluorocarbons (HCFCs) have historically been used as refrigerants in various cooling and heat transfer applications. This compound is listed as a refrigerant with the designation R-226ca. wikipedia.orgscribd.comchemeurope.comscribd.com
Thermodynamic Performance in Absorption Power Cycles
The efficiency of a refrigerant in a power cycle is determined by its thermodynamic properties, such as its boiling point, critical temperature, and critical pressure. nist.gov For instance, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) has been identified as a working fluid for thermodynamic power cycles. wikipedia.org However, specific studies detailing the thermodynamic performance and cycle efficiency of this compound (HCFC-226ca) in absorption power cycles are not prevalent in the reviewed literature.
Use as Solvents in Non-Aqueous Chemical Processes
Non-aqueous solvents are essential in chemical processes where the presence of water would interfere with the reaction or where reactants are not soluble in aqueous media. ethernet.edu.et The choice of a non-aqueous solvent depends on its physical properties, such as polarity and boiling point, as well as its chemical inertness under the reaction conditions. scribd.com While fluorinated hydrocarbons can be used as solvents in certain applications, there is no specific information in the surveyed literature indicating the use of this compound as a solvent in non-aqueous chemical processes.
Investigating Solubility Parameters for Specialized Industrial Applications
The effectiveness of a solvent for a specific application, such as precision cleaning or polymer processing, is determined by its ability to dissolve a target substance, or "soil". researchgate.net Hansen Solubility Parameters (HSP) provide a systematic framework for characterizing the intermolecular forces of both solvents and the materials they are meant to dissolve. researchgate.nethansen-solubility.com This allows for the prediction of solubility and enables the formulation of effective solvent blends. hansen-solubility.com
HSP is based on the principle that "like dissolves like" and quantifies this by breaking down the total cohesion energy of a substance into three components:
δD (Dispersion): Energy from weak van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For a solvent to dissolve a material effectively, its three Hansen parameters must be similar to those of the material. The distance (Ra) between the HSP coordinates of the solvent and the material in "Hansen space" is a measure of their compatibility; a smaller Ra value indicates a higher likelihood of dissolution. stevenabbott.co.uk
Table 1: Physical and Solubility Properties of Related Chlorinated Hexafluoropropanes and a Chlorofluorocarbon This interactive table provides data for compounds structurally similar to this compound, illustrating the parameters used in solvent selection.
| Compound Name | Molecular Formula | Boiling Point (°C) | δD (MPa½) | δP (MPa½) | δH (MPa½) |
|---|---|---|---|---|---|
| HCFC-225ca | C3HCl2F5 | 51.1 | 15.2 | 3.5 | 1.6 |
| HCFC-225cb | C3HCl2F5 | 56.2 | 14.8 | 5.0 | 1.6 |
| CFC-113 | C2Cl3F3 | 47.6 | 14.9 | 2.5 | 1.8 |
Data sourced from research on identifying cleaning applications for designer solvents. researchgate.net
Recovery and Recycling Methodologies for Solvent Applications
The recovery and recycling of solvents like chlorinated hexafluoropropanes are critical for both economic and environmental reasons. oc-praktikum.deallsource-environmental.com In many industrial applications, such as cleaning and degreasing, solvents become contaminated with oils, greases, and other residues, rendering them less effective. Recycling these spent solvents allows for their reuse, reducing the need for virgin material and lowering disposal costs. hazardouswasteexperts.com
The primary and most common method for purifying used chlorofluorocarbon and hydrochlorofluorocarbon solvents is distillation . oc-praktikum.degoogle.com This technique separates substances based on differences in their boiling points. google.com
The distillation process for solvent recovery typically involves the following steps:
Collection: Spent solvent is collected in designated containers, keeping different types of solvents separate to ensure effective purification. oc-praktikum.de
Heating: The contaminated solvent mixture is heated in a distillation unit. Since the fluorinated solvent generally has a lower boiling point than the contaminants (like oils and greases), it evaporates first. google.com
Vaporization and Separation: The solvent turns into a vapor, leaving the less volatile contaminants behind as a liquid or solid residue. google.com
Condensation and Collection: The purified solvent vapor is then cooled in a condenser, which transforms it back into a high-purity liquid. This reclaimed solvent is collected and can be returned to the industrial process for reuse. google.com
This process is highly effective for separating volatile solvents from non-volatile impurities and is a cornerstone of recycling programs for halogenated hydrocarbons. oc-praktikum.degoogle.com
Advanced Analytical Methodologies Utilizing Chlorinated Hexafluoropropanes
Beyond its industrial applications, this compound can serve specialized roles in advanced analytical techniques, particularly in the field of fluorine chemistry.
Carrier Gas in Specific Chromatographic Systems
In gas chromatography (GC), a carrier gas is an inert or unreactive gas that transports the vaporized sample through the chromatographic column to the detector. epa.gov The primary requirements for a carrier gas are that it must be inert, not reacting with the sample or the stationary phase, and of high purity. Commonly used carrier gases include helium, nitrogen, and hydrogen.
This compound is generally not used as a carrier gas in conventional GC systems. The presence of a carbon-chlorine bond makes the molecule potentially reactive under certain analytical conditions, which violates the core requirement of inertness for a carrier gas. wikipedia.orgchemtube3d.com The interaction of a reactive carrier gas with the sample or the stationary phase would interfere with the separation process and produce unreliable results.
Furthermore, analyzing highly reactive gases like chlorine requires gas chromatographs constructed with corrosion-resistant components to prevent degradation of the system. shimadzu.com Using a chlorinated compound as the mobile phase would present similar material compatibility challenges. Therefore, while chlorinated hydrocarbons are frequently analyzed using gas chromatography, they are not suitable for use as the carrier gas itself. epa.gov
Reference Standards in Fluorine Chemistry Research
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique used to identify and characterize fluorine-containing molecules. aiinmr.com Due to the large chemical shift range of ¹⁹F NMR (over 800 ppm), reference standards are essential for accurately reporting and comparing spectral data. aiinmr.combiophysics.org
A reference standard is a compound added to the sample that provides a signal at a known, stable chemical shift. All other signals in the spectrum are then measured relative to this reference. The most widely accepted primary reference standard for ¹⁹F NMR is trichlorofluoromethane (B166822) (CFCl₃), which is assigned a chemical shift of 0.00 ppm. aiinmr.comcolorado.edu
An ideal ¹⁹F NMR standard should possess several key characteristics:
A single, sharp NMR signal.
Chemical inertness to avoid reacting with the sample.
Good solubility in common NMR solvents. sigmaaldrich.com
A signal that does not overlap with the analyte signals.
While not a primary standard, this compound could be employed as a secondary or internal reference standard in specific research applications. Its utility would depend on its chemical shift relative to the compounds being studied. In complex spectra, having a variety of standards with signals in different regions is advantageous to avoid signal overlap. sigmaaldrich.comreddit.com Researchers may choose a specific fluorinated compound like HCFC-226ca as a reference if its physical properties (e.g., boiling point, solubility) and NMR signal position are well-suited for the particular experiment. biophysics.org
Table 2: Examples of Common ¹⁹F NMR Reference Standards This interactive table shows various compounds used as reference standards in ¹⁹F NMR, with chemical shifts reported relative to CFCl₃.
| Compound | Formula | Chemical Shift (δ) vs. CFCl₃ (ppm) |
|---|---|---|
| Trichlorofluoromethane | CFCl₃ | 0.00 |
| Trifluoroacetic acid | CF₃COOH | -76.55 |
| Hexafluorobenzene | C₆F₆ | -164.9 |
| Fluorobenzene | C₆H₅F | -113.15 |
| Sulfur hexafluoride | SF₆ | +57.42 |
Data sourced from a compilation of ¹⁹F NMR reference standards. colorado.edu
Future Research Directions and Unexplored Avenues for 3 Chloro 1,1,1,2,2,3 Hexafluoropropane
Sustainable Synthesis Routes and Catalytic Innovations
The production of fluorinated propanes has traditionally relied on processes that are often energy-intensive and can produce undesirable byproducts. The future of 3-Chloro-1,1,1,2,2,3-hexafluoropropane (B143813) synthesis lies in the development of green and sustainable methods that prioritize efficiency, safety, and minimal environmental impact. nih.govresearchgate.net
A primary area of research is the advancement of catalytic systems. Innovations in catalysis are moving beyond conventional metal halides. catalyticinnovations.com Research into novel catalyst platforms, such as those based on thin-film or laterally condensed catalyst designs, could offer unprecedented control over reaction selectivity and efficiency. mpg.de These platforms facilitate a better understanding of the catalyst's functional interface, which is crucial for stability and sustainability. mpg.de Furthermore, exploring catalysts derived from abundant and low-cost materials, or even industrial byproducts, presents a win-win scenario for waste valorization and green chemistry. mdpi.com The development of single-step synthesis routes, which reduce energy requirements and simplify production processes, is another promising frontier. diva-portal.org
| Catalyst Approach | Description | Potential Advantages for HCFC-226ca Synthesis |
| Novel Catalyst Platforms (e.g., LCC) | Thin-film catalysts designed to bridge the gap between model and industrial catalysts, allowing precise structural and chemical control. mpg.de | Higher selectivity, reduced noble metal usage, enhanced mechanistic understanding. mpg.de |
| Biosourced / Waste-Derived Catalysts | Catalysts prepared from natural sources (e.g., Mn-rich plants) or industrial waste (e.g., red mud). mdpi.com | Lower cost, resource efficiency, contribution to a circular economy. |
| Mechanocatalysis | Using mechanical force to activate and drive chemical reactions, often in solvent-free conditions. colab.ws | Reduced solvent use, potential for novel reaction pathways, energy efficiency. colab.ws |
| Single-Step Synthesis | Processes designed to produce the target molecule in a single, efficient reaction step from precursors. diva-portal.org | Lower energy consumption, reduced production costs, simplified infrastructure. diva-portal.org |
Future work could focus on combining these approaches, for instance, by designing a biosourced catalyst for a one-pot, solvent-free synthesis of this compound, representing a significant leap in sustainable chemical manufacturing.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the sustainable synthesis routes mentioned above, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic probes offer a window into chemical reactions as they happen, enabling real-time monitoring that can lead to improved yields, enhanced safety, and minimized waste. magritek.com
For a fluorinated compound like this compound, techniques sensitive to the carbon-fluorine bond are particularly valuable. FlowNMR spectroscopy, especially using the ¹⁹F nucleus, is a powerful tool for non-invasive, real-time analysis of fluorination reactions. asahilab.co.jprsc.org It allows for the simultaneous tracking of reactants, intermediates, and products, providing precise quantitative data. asahilab.co.jprsc.org The development of benchtop NMR spectrometers is making this technology more accessible for routine process monitoring. magritek.com
Beyond NMR, other spectroscopic techniques hold promise:
Vibrational Spectroscopy (IR and Raman): These methods provide detailed structural information and can be implemented using in-line probes for continuous monitoring. mdpi.com
Fluorescence Spectroscopy: The design of fluorescent probes that are sensitive to specific ions (like fluoride) or changes in the chemical environment could offer highly sensitive and selective monitoring of key reaction steps. longdom.org
| Spectroscopic Technique | Principle of Operation | Application in HCFC-226ca Synthesis Monitoring |
| FlowNMR Spectroscopy (¹⁹F NMR) | Measures the nuclear magnetic resonance of fluorine atoms, providing detailed structural and quantitative information. asahilab.co.jprsc.org | Tracking consumption of fluorinating agents, identifying fluorinated intermediates, and quantifying product formation in real-time. asahilab.co.jp |
| Raman Spectroscopy | Analyzes molecular vibrations through inelastic scattering of monochromatic light, offering a chemical fingerprint. longdom.org | In-situ monitoring of reactant conversion and catalyst state without invasive sampling. longdom.org |
| Fluorescence Spectroscopy | Uses fluorescent probes that change their optical properties in response to specific chemical changes. longdom.org | Detecting the presence of key species (e.g., fluoride (B91410) ions) or reaction byproducts with high sensitivity. |
Future research should aim to integrate these advanced spectroscopic tools directly into continuous flow reactors for the synthesis of this compound. This would enable dynamic optimization of reaction conditions, leading to more efficient and controlled manufacturing processes.
Predictive Modeling for Novel Applications and Environmental Impact Mitigation
Computational chemistry and predictive modeling are indispensable tools for accelerating chemical discovery and assessing environmental impact before a compound is widely used. For this compound, molecular dynamics simulations and other theoretical models can chart a course for its future, from identifying new applications to mitigating its environmental footprint.
Predictive models can calculate key physicochemical properties, which in turn suggest potential uses. For example, by simulating properties like vapor pressure, density, and solvency, researchers can identify if HCFC-226ca could be a candidate for specialized applications in materials science or as a niche solvent. researchgate.netregulations.gov Molecular dynamics simulations are also being used to predict how fluorination affects properties like lipophilicity (logP), which is crucial for understanding a molecule's behavior in different environments. researchgate.net
On the environmental front, computational models are vital for understanding the atmospheric chemistry of HCFCs. noaa.gov They can predict a compound's atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP). This data is crucial for ensuring that any new application aligns with global environmental regulations and sustainability goals.
| Modeling Target | Computational Method | Research Goal |
| Physicochemical Properties | Molecular Dynamics (MD) Simulations, Equation of State (EoS) Models. researchgate.netresearchgate.net | Predict properties like density, viscosity, and solvency to identify potential novel applications (e.g., specialized fluids, solvents). |
| Atmospheric Fate | Quantum Chemistry, Chemical Transport Models. | Calculate ODP, GWP, and atmospheric lifetime to assess and mitigate environmental impact. noaa.gov |
| Reactivity & Stability | Density Functional Theory (DFT). | Predict reaction pathways and stability under various conditions, aiding in the design of recycling or degradation processes. |
Future research using artificial intelligence and machine learning, trained on large datasets of fluorinated compounds, could further enhance the speed and accuracy of these predictions, enabling rapid screening for both novel applications and potential environmental risks. acs.org
Exploration of Exotic Reactivity Under Extreme Conditions
Pushing the boundaries of temperature, pressure, and mechanical force can reveal novel chemical reactivity that is inaccessible under conventional conditions. Exploring the behavior of this compound under such extremes could lead to the discovery of new synthetic pathways, novel materials, and efficient degradation methods.
The strong carbon-fluorine bond generally imparts high thermal stability to organofluorine compounds. wikipedia.orgnih.gov However, under conditions of extreme heat (pyrolysis) or in the presence of high-energy plasma, the molecule will fragment. regulations.gov Studying these fragmentation patterns could reveal pathways to valuable smaller fluorinated building blocks, turning a complex molecule into a source for simpler ones.
High-pressure chemistry offers another avenue for exploration. Applying extreme pressure can alter bond lengths and angles, potentially making certain bonds more susceptible to reaction. Research on related fluorinated propanes has demonstrated that their physical behavior is highly dependent on pressure and temperature, suggesting that their reactivity could be similarly tuned. researchgate.netresearchgate.net
A particularly exciting and underexplored area is mechanochemistry, where mechanical force is used to induce chemical transformations. colab.ws By embedding a molecule like this compound into a polymer chain, it may be possible to selectively activate specific C-C or C-Cl bonds through sonication or stretching, leading to products that cannot be formed through thermal or photochemical means. acs.org This approach could yield novel fluorinated polymers or synthons. acs.org
| Extreme Condition | Potential Outcome for HCFC-226ca | Future Research Focus |
| High Temperature (Pyrolysis) | Fragmentation into smaller, potentially valuable fluorinated olefins or alkanes. | Controlled pyrolysis to selectively produce high-value chemical feedstocks. |
| High Pressure | Altered phase behavior and reactivity; potential for novel solid-state reactions. | Investigating pressure-induced phase transitions and reactions with other molecules. |
| Plasma Chemistry | Decomposition into elemental or simple molecular species. | Development of efficient plasma-based abatement technologies for environmental remediation. |
| Mechanochemistry | Selective bond cleavage (e.g., C-Cl or C-C) to form novel reactive intermediates or polymers. colab.wsacs.org | Designing polymer systems to apply force specifically to HCFC-226ca and characterizing the resulting chemical products. |
By venturing into these extreme conditions, researchers can uncover the hidden chemical potential of this compound, transforming it from a transitional compound into a subject of cutting-edge chemical innovation.
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are effective for producing 3-Chloro-1,1,1,2,2,3-hexafluoropropane?
- Methodological Answer : Synthesis typically involves halogen-exchange reactions using catalysts like aluminum chloride (AlCl₃). For example, fluorination of chlorinated propane derivatives under controlled temperatures (80–120°C) can yield the target compound. Reaction pathways may include intermediates such as 1,1,1,2,3,3-hexachloropropene, with stepwise substitution of chlorine atoms by fluorine . Catalytic systems and solvent selection (e.g., polar aprotic solvents) are critical for minimizing side reactions.
Q. Which spectroscopic techniques are optimal for structural elucidation of fluorinated chloroalkanes like this compound?
- Methodological Answer :
- ¹⁹F NMR : Resolves distinct fluorine environments, with chemical shifts indicating CF₃ and CF₂ groups.
- GC-MS : Identifies molecular ion peaks (e.g., m/z 220 for C₃HClF₆) and fragmentation patterns.
- IR Spectroscopy : Detects C-F stretching vibrations (~1100–1250 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).
Cross-validation with computational models (e.g., DFT) enhances accuracy in assigning spectral features .
Advanced Research Questions
Q. How do reaction conditions influence selectivity in halogen-exchange synthesis of chlorofluoropropanes?
- Methodological Answer : Selectivity depends on:
- Catalyst Type : Lewis acids (e.g., AlCl₃) favor fluorination at tertiary carbons, while milder catalysts (e.g., SbF₅) target primary positions.
- Temperature : Higher temperatures (≥100°C) accelerate fluorination but risk over-substitution.
- Solvent Polarity : Non-polar solvents reduce ionic intermediates, favoring controlled substitution.
Kinetic studies using in-situ FTIR or GC-MS can monitor intermediate formation and optimize conditions .
Q. How can discrepancies in environmental persistence data for chlorofluorocarbons be resolved?
- Methodological Answer : Contradictions arise from variations in experimental setups (e.g., soil type, microbial activity). To address this:
- Standardized Testing : Use OECD guidelines for soil mobility and biodegradability assays.
- Cross-Study Validation : Compare data across labs using shared reference materials.
- Controlled Variables : Isolate factors like pH, humidity, and microbial consortia in persistence studies. Gender-specific bioaccumulation trends (e.g., higher male blood concentrations in HFC-227 studies) highlight the need for stratified toxicity models .
Q. What computational approaches predict thermodynamic stability in fluorinated propane derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and Gibbs free energy (ΔG) for stability rankings.
- Molecular Dynamics (MD) : Simulates solvent interactions and degradation pathways.
- QSPR Models : Correlate electronic descriptors (e.g., Hammett constants) with experimental stability data.
Validate predictions with calorimetry (e.g., DSC for thermal stability) and kinetic studies .
Q. How to design controlled exposure studies for neurotoxicological assessment of halogenated propanes?
- Methodological Answer :
- Dosage Gradients : Expose model organisms (e.g., rodents) to ascending concentrations (e.g., 1000–8000 ppm) with recovery intervals.
- Biomarkers : Measure blood concentrations of parent compounds and metabolites (e.g., HFIP via LC-MS).
- Neurobehavioral Assays : Use Morris water maze or open-field tests to assess cognitive impacts.
Statistical stratification by sex is critical, as seen in HFC-227 studies where males showed significantly higher Cmax values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
